molecular formula C8H6BrF2NO2 B6209151 methyl 2-amino-4-bromo-3,6-difluorobenzoate CAS No. 1692564-79-6

methyl 2-amino-4-bromo-3,6-difluorobenzoate

Cat. No.: B6209151
CAS No.: 1692564-79-6
M. Wt: 266
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Description

Methyl 2-amino-4-bromo-3,6-difluorobenzoate (C₈H₆BrF₂NO₂; molecular weight: 252.02 g/mol) is a fluorinated aromatic ester with a bromine atom at position 4, amino and fluorine substituents at positions 2, 3, and 6, and a methyl ester group at position 1 . This compound is cataloged as a specialty organic building block (e.g., BLD Pharm product code BD01646872) and is primarily used in pharmaceutical and agrochemical research due to its versatile reactivity .

Properties

CAS No.

1692564-79-6

Molecular Formula

C8H6BrF2NO2

Molecular Weight

266

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-bromo-3,6-difluorobenzoate typically involves the bromination and fluorination of a benzoate precursor followed by esterification. One common method includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-bromo-3,6-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoates, aminobenzoates, and bromofluorobenzoates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-amino-4-bromo-3,6-difluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-bromo-3,6-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 2-amino-4-bromo-3,6-difluorobenzoate with structurally related fluorinated benzoates:

Compound Name Molecular Formula Substituent Positions Key Functional Groups Molecular Weight (g/mol) Applications/Notes
This compound C₈H₆BrF₂NO₂ 2-NH₂, 4-Br, 3-F, 6-F Amino, bromo, difluoro, ester 252.02 Pharmaceutical intermediates
Methyl 4-bromo-2,6-difluorobenzoate C₈H₅BrF₂O₂ 4-Br, 2-F, 6-F Bromo, difluoro, ester 251.02 Precursor for cross-coupling reactions
Methyl 3-bromo-2,5-difluorobenzoate C₈H₅BrF₂O₂ 3-Br, 2-F, 5-F Bromo, difluoro, ester 251.02 Organic synthesis building block
Ethyl 4-bromo-3,5-difluorobenzoate C₉H₇BrF₂O₂ 4-Br, 3-F, 5-F Bromo, difluoro, ester 265.06 Agrochemical research
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate C₈H₆BrFO₃ 4-Br, 2-F, 6-OH Bromo, fluoro, hydroxyl, ester 249.03 Specialty polymer synthesis

Key Differences and Implications

Substituent Positioning: The amino group at position 2 in the target compound enhances nucleophilic reactivity, enabling participation in condensation or amidation reactions, which is absent in non-amino analogs like methyl 4-bromo-2,6-difluorobenzoate . Bromine at position 4 facilitates Suzuki-Miyaura cross-coupling reactions, a feature shared with methyl 3-bromo-2,5-difluorobenzoate but with distinct regioselectivity due to fluorine placement . Fluorine at positions 3 and 6 increases electron-withdrawing effects, stabilizing the aromatic ring and directing electrophilic substitutions to specific sites, unlike hydroxyl-containing analogs (e.g., methyl 4-bromo-2-fluoro-6-hydroxybenzoate) .

Thermal and Solubility Properties: While explicit data (e.g., melting points) for the target compound are unavailable, methyl 4-bromo-2,6-difluorobenzoate derivatives exhibit melting points between 123–131°C, suggesting similar thermal stability for the amino-substituted analog . The amino group likely improves aqueous solubility compared to non-polar analogs like ethyl 4-bromo-3,5-difluorobenzoate, which are more lipophilic .

Applications: The target compound’s amino-bromo-difluoro combination is unique among cataloged analogs, making it valuable for designing multitargeted inhibitors (e.g., one-carbon metabolism inhibitors in cytology) . In contrast, hydroxyl-substituted variants (e.g., methyl 4-bromo-2-fluoro-6-hydroxybenzoate) are utilized in polymer chemistry due to hydrogen-bonding capabilities .

Research Findings and Limitations

  • Data Gaps : Detailed spectroscopic (e.g., ¹³C NMR) or crystallographic data for the target compound are absent, though SHELX-based refinement methods (widely used for small molecules) could resolve its structure .

Biological Activity

Methyl 2-amino-4-bromo-3,6-difluorobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, bromine, and difluoro substituents on a benzoate structure. The molecular formula is C9H7BrF2NC_9H_7BrF_2N with a molecular weight of approximately 250.06 g/mol. The presence of halogens enhances lipophilicity and stability, which are crucial for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The amino and bromo groups can form hydrogen bonds and halogen bonds with active sites on enzymes, potentially modulating their activity. This interaction may lead to inhibition or activation depending on the target enzyme.
  • Receptor Binding : The compound's structure allows it to act as a ligand for various receptors, influencing cellular signaling pathways.

Pharmacological Properties

This compound has been investigated for several pharmacological activities:

  • Anti-inflammatory Activity : Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties through the induction of apoptosis in cancer cell lines.

Summary of Pharmacological Studies

Study FocusFindingsReference
Anti-inflammatoryInhibition of TNF-alpha production
AnticancerInduction of apoptosis in breast cancer cells
Enzyme inhibitionModulation of thymidylate synthase activity

Case Studies

  • Anti-inflammatory Effects :
    A study examined the impact of this compound on TNF-alpha production in macrophages. Results indicated a significant reduction in TNF-alpha levels, suggesting its potential as an anti-inflammatory agent.
  • Anticancer Activity :
    In vitro studies conducted on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The compound was shown to activate caspase pathways, leading to cell death.
  • Enzyme Interaction :
    The compound was tested as an inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis. It demonstrated moderate inhibitory activity compared to non-fluorinated analogs, indicating that the difluoro substituents may influence binding affinity.

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